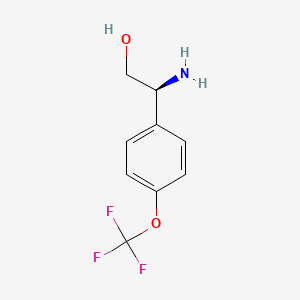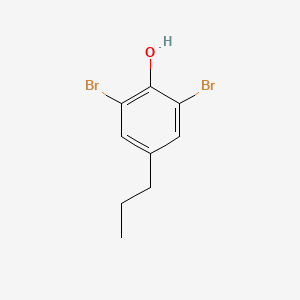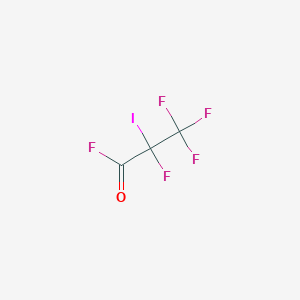
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves the reductive amination of 4-(trifluoromethoxy)benzaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For example, using (S)-glycidol as a starting material, the epoxide ring can be opened by 4-(trifluoromethoxy)aniline under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines using reagents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetone.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethoxy group imparts unique chemical properties that are beneficial in various applications.
Mécanisme D'action
The mechanism by which (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-phenylethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
(S)-2-Amino-2-(4-methoxyphenyl)ethanol: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
(S)-2-Amino-2-(4-chlorophenyl)ethanol:
Uniqueness
The trifluoromethoxy group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Clé InChI |
ZWWLHDJVEDSDGM-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)


